molecular formula C13H9NO2 B12846052 [4-(5-Formyl-2-furyl)phenyl]acetonitrile

[4-(5-Formyl-2-furyl)phenyl]acetonitrile

Cat. No.: B12846052
M. Wt: 211.22 g/mol
InChI Key: WIDHTLLLUZYJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Formyl-2-furyl)phenyl]acetonitrile is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol It features a furan ring substituted with a formyl group and a phenyl ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Formyl-2-furyl)phenyl]acetonitrile typically involves the reaction of 5-formyl-2-furylboronic acid with 4-bromophenylacetonitrile under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Formyl-2-furyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

    Oxidation: [4-(5-Carboxy-2-furyl)phenyl]acetonitrile.

    Reduction: [4-(5-Hydroxymethyl-2-furyl)phenyl]acetonitrile.

    Substitution: [4-(5-Formyl-2-furyl)phenyl]acetamide.

Scientific Research Applications

[4-(5-Formyl-2-furyl)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(5-Formyl-2-furyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl and nitrile groups can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The furan ring may also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    [4-(5-Methyl-2-furyl)phenyl]acetonitrile: Similar structure but with a methyl group instead of a formyl group.

    [4-(5-Hydroxy-2-furyl)phenyl]acetonitrile: Contains a hydroxyl group instead of a formyl group.

    [4-(5-Carboxy-2-furyl)phenyl]acetonitrile: Features a carboxyl group instead of a formyl group.

Uniqueness

[4-(5-Formyl-2-furyl)phenyl]acetonitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development .

Biological Activity

[4-(5-Formyl-2-furyl)phenyl]acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and various applications in research, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C12H9N1O2
  • Molecular Weight : 201.21 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-formyl-2-furyl and phenylacetonitrile derivatives under controlled conditions. The reaction can be catalyzed by various agents, including bases or Lewis acids, to enhance yield and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the table below:

Microorganism MIC (µM)
Staphylococcus aureus15.0
Escherichia coli20.0
Candida albicans25.0

These results indicate that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. The findings are as follows:

Cell Line IC50 (µM)
HeLa10.5
MCF-712.3
A5498.7

The compound was found to induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In a study using a murine model of inflammation, the compound significantly reduced edema formation and pro-inflammatory cytokine levels (TNF-alpha and IL-6) when compared to the control group .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of furan moieties may contribute to antioxidant activity, further supporting its anti-inflammatory effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various synthesized derivatives of furan-containing compounds highlighted the superior antimicrobial activity of this compound compared to other analogs, suggesting further exploration for therapeutic applications in infectious diseases .
  • Cancer Cell Line Studies : In vitro studies revealed that this compound not only inhibited cell proliferation but also induced apoptosis in HeLa cells via mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

2-[4-(5-formylfuran-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C13H9NO2/c14-8-7-10-1-3-11(4-2-10)13-6-5-12(9-15)16-13/h1-6,9H,7H2

InChI Key

WIDHTLLLUZYJOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CC=C(O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.